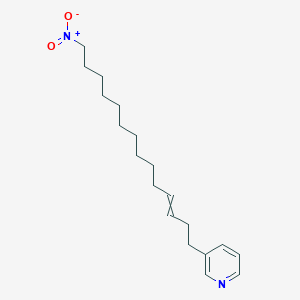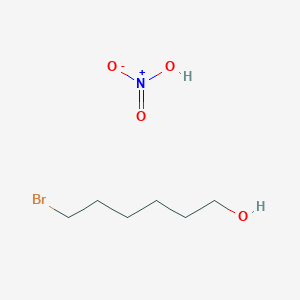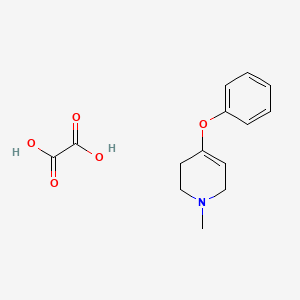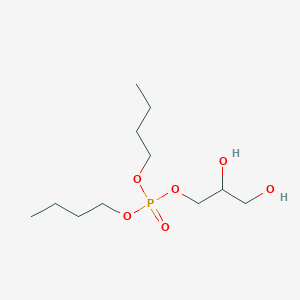
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoroethyl groups attached to a benzoxazinone ring, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-dichloro-1,1,2-trifluoroethane with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents. Safety measures are also crucial due to the potentially hazardous nature of the chemicals involved.
化学反应分析
Types of Reactions
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.
科学研究应用
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
- Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
- N-(2-chloro-1,2-difluorovinyl) derivatives of azoles
Uniqueness
Compared to similar compounds, 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one stands out due to its specific combination of dichloro and trifluoroethyl groups attached to a benzoxazinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
属性
CAS 编号 |
144584-03-2 |
|---|---|
分子式 |
C10H4Cl2F3NO2 |
分子量 |
298.04 g/mol |
IUPAC 名称 |
2-(2,2-dichloro-1,1,2-trifluoroethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H4Cl2F3NO2/c11-10(12,15)9(13,14)8-16-6-4-2-1-3-5(6)7(17)18-8/h1-4H |
InChI 键 |
OYNGJYMFSJRMNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(C(F)(Cl)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)


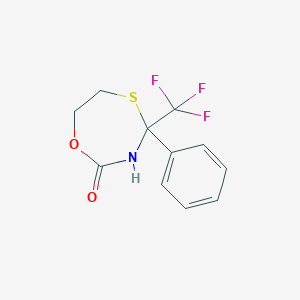

![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
